N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound that features a benzoxazole ring, a hydroxyphenyl group, and a methoxyphenoxy acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Methoxyphenoxy Acetamide Moiety: This step involves the reaction of 4-methoxyphenol with chloroacetyl chloride to form 4-methoxyphenoxyacetyl chloride, which is then reacted with the benzoxazole derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzoxazole ring can be reduced under specific conditions to form benzoxazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzoxazoline derivatives.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is explored for its potential use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. The hydroxyphenyl group can form hydrogen bonds with enzymes, inhibiting their activity. The methoxyphenoxy acetamide moiety can interact with cell membranes, altering their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide
- N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy acetamide moiety provides additional sites for chemical modification, enhancing its versatility in various applications.
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-27-15-7-9-16(10-8-15)28-13-21(26)23-14-6-11-19(25)17(12-14)22-24-18-4-2-3-5-20(18)29-22/h2-12,25H,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMKGVPUAKGGPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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